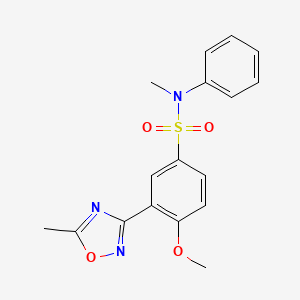
(E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide, also known as CPOH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to exhibit promising pharmacological properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, that are involved in the growth and invasion of cancer cells. (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. However, (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has several limitations as well. It is insoluble in water, which can make it difficult to administer in vivo. Additionally, (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
Direcciones Futuras
There are several future directions for research on (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide. One area of interest is the development of new drugs based on the structure of (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide. Researchers are also interested in further elucidating the mechanism of action of (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide and identifying its molecular targets. Additionally, studies are needed to determine the safety and efficacy of (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide in humans, which could lead to its use as a therapeutic agent in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to yield 2-chlorobenzohydrazide. This compound is then reacted with pyridine-2-carbaldehyde to yield (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
(E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer, antiviral, and antimicrobial properties. (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-N'-[(E)-pyridin-2-ylmethylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c15-11-6-1-2-7-12(11)18-13(20)14(21)19-17-9-10-5-3-4-8-16-10/h1-9H,(H,18,20)(H,19,21)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMDFLAHAQFION-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B7710367.png)


![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7710385.png)

